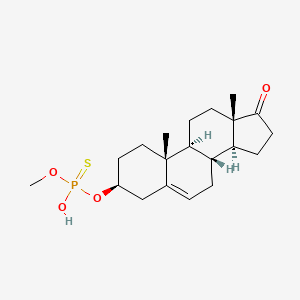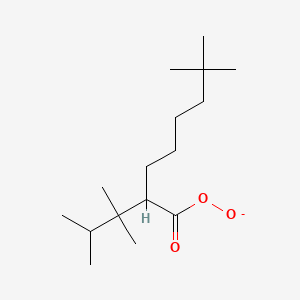![molecular formula C16H19ClFN3O4 B589928 7H-Pyrido[1,2,3-de]-1,4-benzoxazin-6-carbonsäure, 9-Fluor-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, Hydrochlorid (1:1), (3S)- CAS No. 1346603-62-0](/img/structure/B589928.png)
7H-Pyrido[1,2,3-de]-1,4-benzoxazin-6-carbonsäure, 9-Fluor-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, Hydrochlorid (1:1), (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Desethylene Levofloxacin Hydrochloride: is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is often studied as an impurity or degradation product of levofloxacin, which is widely used to treat various bacterial infections .
Wissenschaftliche Forschungsanwendungen
N,N’-Desethylene Levofloxacin Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of levofloxacin.
Biology: Investigated for its biological activity and potential effects on bacterial cells.
Medicine: Studied as an impurity in pharmaceutical formulations to ensure the safety and efficacy of levofloxacin-based drugs.
Industry: Used in quality control processes to monitor the purity of levofloxacin products
Wirkmechanismus
Target of Action
N,N’-Desethylene Levofloxacin Hydrochloride, also known as the (3S)-isomer of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from multiplying and repairing their DNA, leading to cell death .
Pharmacokinetics
It is known that the compound is a photodegradation product of levofloxacin , suggesting that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Levofloxacin
Result of Action
The result of N,N’-Desethylene Levofloxacin Hydrochloride’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, the compound prevents the bacteria from multiplying and repairing their DNA, leading to cell death .
Biochemische Analyse
Biochemical Properties
N,N’-Desethylene Levofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions . It is involved in the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity.
Cellular Effects
N,N’-Desethylene Levofloxacin Hydrochloride has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting bacterial DNA synthesis and replication, thereby exerting its antibacterial effects .
Molecular Mechanism
The molecular mechanism of N,N’-Desethylene Levofloxacin Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by inhibiting bacterial DNA gyrase and topoisomerase IV .
Temporal Effects in Laboratory Settings
The effects of N,N’-Desethylene Levofloxacin Hydrochloride change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of N,N’-Desethylene Levofloxacin Hydrochloride vary with different dosages in animal models
Metabolic Pathways
N,N’-Desethylene Levofloxacin Hydrochloride is involved in several metabolic pathways It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Desethylene Levofloxacin Hydrochloride typically involves the removal of ethylene groups from levofloxacin. This process can be achieved through various chemical reactions, including hydrolysis and oxidation .
Industrial Production Methods: Industrial production of N,N’-Desethylene Levofloxacin Hydrochloride is not as common as the production of levofloxacin itself. it can be produced in controlled laboratory settings for research purposes. The compound is usually synthesized in small quantities and requires precise reaction conditions, including specific temperatures and pH levels .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Desethylene Levofloxacin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, and other organic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more hydrogenated forms .
Vergleich Mit ähnlichen Verbindungen
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic, similar in structure and function to levofloxacin.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria
Uniqueness: N,N’-Desethylene Levofloxacin Hydrochloride is unique due to its specific structural modifications, which make it an important compound for studying the stability and degradation of levofloxacin. Its presence as an impurity can provide valuable insights into the quality control of levofloxacin-based pharmaceuticals .
Eigenschaften
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4.ClH/c1-8-7-24-15-12(19-4-3-18-2)11(17)5-9-13(15)20(8)6-10(14(9)21)16(22)23;/h5-6,8,18-19H,3-4,7H2,1-2H3,(H,22,23);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXHIUSNKPZPM-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCNC)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate](/img/structure/B589856.png)





